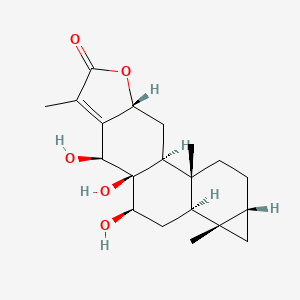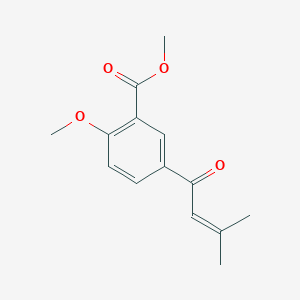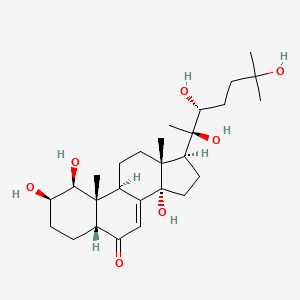
3-Deoxy-1beta,20-dihydroxyecdysone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Deoxy-1beta,20-dihydroxyecdysone is a natural product found in Diploclisia glaucescens with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis in Ajuga Hairy Roots
Hairy roots of Ajuga reptans var. atropurpurea have shown the biosynthesis of several sterols and ecdysteroids, including 20-hydroxyecdysone and other related compounds. Detailed studies into the biosynthesis pathways have revealed the metabolic correlations and specific steps involved in the transformation of cholesterol into these ecdysteroids. This research provides insight into the unique pathways plants use for synthesizing these compounds and their potential applications in understanding steroid metabolism (Fujimoto et al., 2000).
Reproductive and Developmental Effects of Endocrine Disrupters
Studies on aquatic invertebrates, particularly crustaceans, have explored the effects of endocrine disrupting chemicals (EDCs), including ecdysteroids like 20-hydroxyecdysone. These studies help in understanding the vulnerability of aquatic invertebrates to EDCs and the potential environmental impact of these substances. The research has led to insights into the effects of these compounds on the development and reproduction of these organisms, providing a framework for understanding the broader implications of ecdysteroids in the environment (Hutchinson, 2002).
Metabolism Enhancing Properties of Phytoecdysteroids
Phytoecdysteroids, including 20-hydroxyecdysone, have been studied for their potential metabolism-enhancing properties. These compounds, found in certain plants, have shown a range of biological activities, including anabolic, cholesterol-lowering, and antiglycaemic effects. Research in this field aims at understanding these effects better and exploring the potential of these natural compounds as therapeutic agents with a higher safety margin compared to synthetic steroids (Mansury et al., 2010).
Eigenschaften
Produktname |
3-Deoxy-1beta,20-dihydroxyecdysone |
|---|---|
Molekularformel |
C27H44O7 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
(1S,2R,5R,9R,10R,13R,14S,17S)-1,2,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O7/c1-23(2,32)11-10-21(30)26(5,33)20-9-13-27(34)17-14-19(29)16-6-7-18(28)22(31)25(16,4)15(17)8-12-24(20,27)3/h14-16,18,20-22,28,30-34H,6-13H2,1-5H3/t15-,16-,18+,20-,21+,22+,24+,25+,26+,27+/m0/s1 |
InChI-Schlüssel |
RWIUQUIFSRGGMV-KSEYKKGQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3([C@@H]([C@@H](CC4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O |
Kanonische SMILES |
CC12CCC3C(=CC(=O)C4C3(C(C(CC4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O |
Synonyme |
3-deoxy-1,20-dihydroxyecdysone 3-deoxy-1beta,20-dihydroxyecdysone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




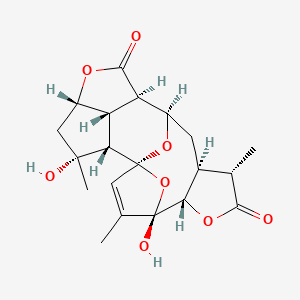
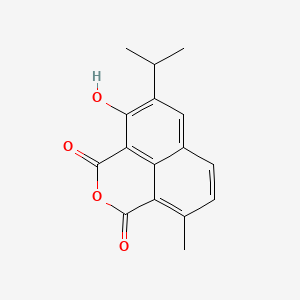


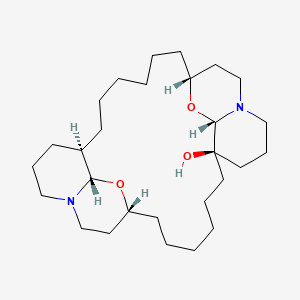
![(1R,5S,7S,8R,9S)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1251496.png)
![1,9-Dimethyl-3H-pyrazolo[1,2-a]benzo](/img/structure/B1251498.png)

![methyl N-[(1S)-1-[[(1R,3S,4S)-3-hydroxy-4-[[(2S)-2-[3-[[6-(1-hydroxy-1-methyl-ethyl)-2-pyridyl]methyl]-2-oxo-imidazolidin-1-yl]-3,3-dimethyl-butanoyl]amino]-5-phenyl-1-[[4-(2-pyridyl)phenyl]methyl]pentyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B1251503.png)
![(2E)-N-methyl-3-phenyl-N-[(E)-2-phenylethenyl]prop-2-enamide](/img/structure/B1251505.png)
